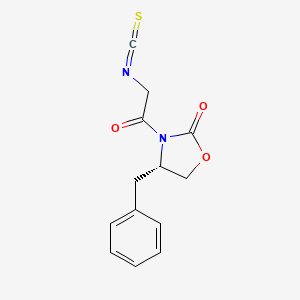
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an isothiocyanate group, an oxazolidinone ring, and a benzyl group, which contribute to its distinct reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone typically involves the reaction of (4S)-benzyl-2-oxazolidinone with isothiocyanatoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Aplicaciones Científicas De Investigación
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
N-(Isothiocyanoacetyl)-2-oxazolidinone: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-(Isothiocyanoacetyl)-benzyl-2-oxazolidinone: Similar structure but without the stereochemistry at the 4-position, which can influence its interactions with biological targets.
Uniqueness
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is unique due to its combination of an isothiocyanate group, an oxazolidinone ring, and a benzyl group with specific stereochemistry
Propiedades
Número CAS |
104324-18-7 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


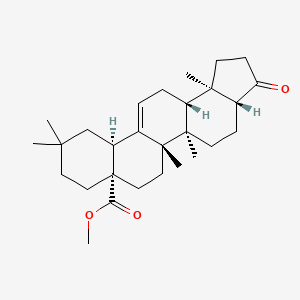
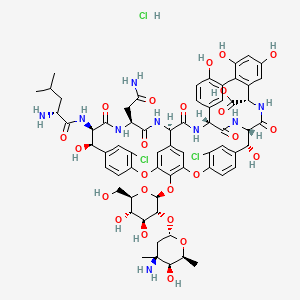

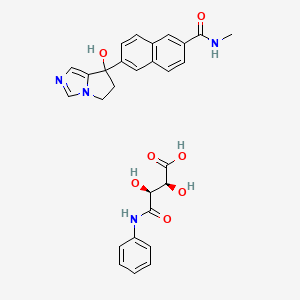
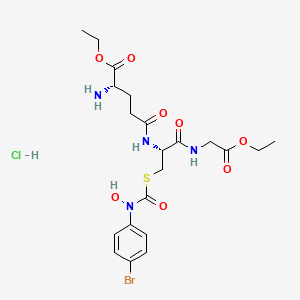
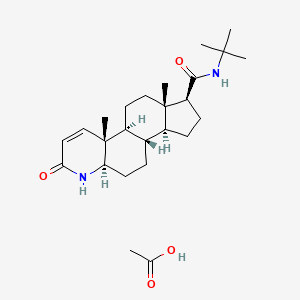

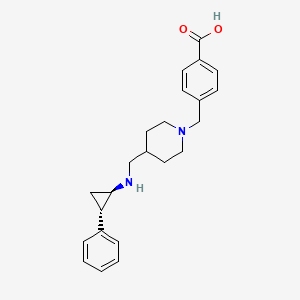

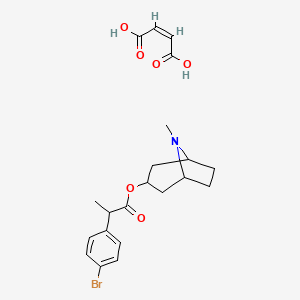
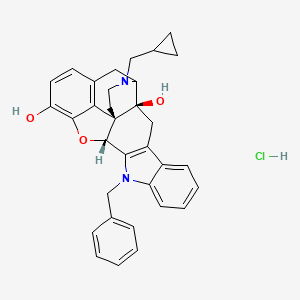
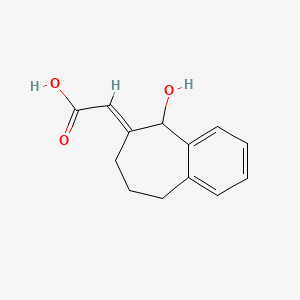
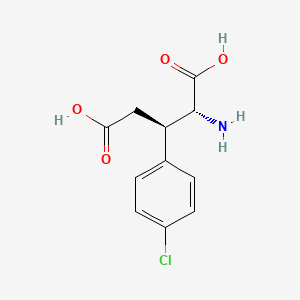
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
